Cas no 100388-99-6 (4-(cyclohexyloxy)benzene-1-sulfonyl chloride)
4-(cyclohexyloxy)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 4-(cyclohexyloxy)-
- 4-(cyclohexyloxy)benzene-1-sulfonyl chloride
- 100388-99-6
- MFCD09261869
- EN300-261951
- 4-cyclohexyloxy-benzenesulfonyl chloride
- 4-Cyclohexyloxybenzenesulfonyl chloride
- 4-(CYCLOHEXYLOXY)BENZENESULFONYL CHLORIDE
- AKOS002674368
- starbld0028943
-
- MDL: MFCD09261869
- Inchi: 1S/C12H15ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10H,1-5H2
- InChI Key: AONQJPGUSNTRTD-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)OC1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 274.04315
- Monoisotopic Mass: 274.0430432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 43.37
4-(cyclohexyloxy)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-261951-0.05g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 0.05g |
$94.0 | 2024-06-18 | |
| Enamine | EN300-261951-0.1g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 0.1g |
$140.0 | 2024-06-18 | |
| Enamine | EN300-261951-0.25g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 0.25g |
$200.0 | 2024-06-18 | |
| Enamine | EN300-261951-0.5g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 0.5g |
$374.0 | 2024-06-18 | |
| Enamine | EN300-261951-1.0g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 1.0g |
$499.0 | 2024-06-18 | |
| Enamine | EN300-261951-2.5g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 2.5g |
$978.0 | 2024-06-18 | |
| Enamine | EN300-261951-5.0g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 5.0g |
$1448.0 | 2024-06-18 | |
| Enamine | EN300-261951-10.0g |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 94% | 10.0g |
$2146.0 | 2024-06-18 | |
| 1PlusChem | 1P01EBMF-50mg |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 95% | 50mg |
$173.00 | 2023-12-27 | |
| 1PlusChem | 1P01EBMF-100mg |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride |
100388-99-6 | 95% | 100mg |
$228.00 | 2023-12-27 |
4-(cyclohexyloxy)benzene-1-sulfonyl chloride Suppliers
4-(cyclohexyloxy)benzene-1-sulfonyl chloride Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Professional Introduction to 4-(cyclohexyloxy)benzene-1-sulfonyl chloride (CAS No. 100388-99-6)
4-(cyclohexyloxy)benzene-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 100388-99-6, is a sulfonyl chloride derivative featuring a cyclohexyloxy substituent on a benzene ring. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The< strong>cyclohexyloxy group in the molecule imparts a certain level of lipophilicity, which can be advantageous in designing drugs that require better membrane permeability. This characteristic has been explored in recent studies aiming to enhance the pharmacokinetic profiles of small-molecule drugs. The< strong>benzene-1-sulfonyl chloride moiety, on the other hand, is well-known for its reactivity in forming sulfonamides and other sulfur-containing heterocycles, which are prevalent in many pharmacologically active compounds.
In recent years, there has been a surge in research focused on developing new sulfonamide-based drugs due to their broad spectrum of biological activities. The< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride compound serves as an excellent starting material for such syntheses. For instance, researchers have utilized this compound to synthesize novel sulfonamides with potential antimicrobial and anti-inflammatory properties. The ability to modify the< strong>cyclohexyloxy group further allows for fine-tuning of the physicochemical properties of the final products, making it a versatile tool in drug discovery.
The synthesis of< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclohexanol under controlled conditions. This reaction is often catalyzed by acid or base, depending on the desired reaction pathway. The product can then be purified using standard techniques such as recrystallization or column chromatography. The high yield and purity obtained from these synthetic routes make it a preferred choice for industrial-scale production.
The applications of< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride extend beyond pharmaceuticals. In materials science, this compound has been explored as a precursor for functional polymers and coatings. Its sulfonyl chloride functionality allows for further derivatization into esters, amides, and other functional groups, which can impart specific properties to the resulting materials. This has led to interest in using this compound in the development of advanced materials with tailored functionalities.
In academic research, the< strong>cyclohexyloxy-substituted sulfonyl chlorides have been studied for their role in catalysis and organic transformations. The reactivity of the sulfonyl chloride group makes it an excellent electrophile for nucleophilic substitution reactions, while the< strong>cyclohexyloxy group can influence the electronic and steric environment of the reaction center. This has led to innovative synthetic strategies that leverage these properties for more efficient and selective organic transformations.
The< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride compound has also been investigated for its potential role in medicinal chemistry as a scaffold for drug discovery. By modifying different parts of the molecule, researchers can explore various biological activities and identify new lead compounds. The combination of lipophilicity provided by the< strong>cyclohexyloxy group and the reactivity of the sulfonyl chloride moiety makes it an attractive candidate for further exploration.
In conclusion, 4-(cyclohexyloxy)benzene-1-sulfonyl chloride (CAS No. 100388-99-6) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in scientific advancements.
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